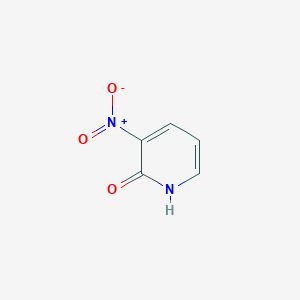

2-Hydroxy-3-nitropyridine

Vue d'ensemble

Description

2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Applications De Recherche Scientifique

2-Hydroxy-3-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Safety and Hazards

When handling 2-Hydroxy-3-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-3-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process is designed to minimize waste and environmental impact, making it suitable for green production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitro group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.

Reduction: Formation of 2-hydroxy-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

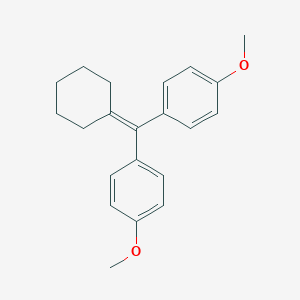

Comparaison Avec Des Composés Similaires

3-Hydroxy-2-nitropyridine: Similar structure but with the hydroxyl and nitro groups at different positions.

2-Hydroxy-3,5-dinitropyridine: Contains an additional nitro group, leading to different chemical properties and reactivity.

3-Nitropyridine: Lacks the hydroxyl group, resulting in different chemical behavior.

Uniqueness: 2-Hydroxy-3-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which imparts distinct chemical and biological properties.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-nitropyridine involves a series of reactions starting from pyridine. The first step is the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The final step involves the addition of a hydroxyl group to the 2-position of 3-aminopyridine to form 2-Hydroxy-3-nitropyridine.", "Starting Materials": [ "Pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of Pyridine", "- Add pyridine to a mixture of nitric acid and sulfuric acid", "- Heat the mixture to 80-90°C for several hours while stirring", "- Cool the mixture and pour it into ice-cold water", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 3-nitropyridine", "Step 2: Reduction of 3-Nitropyridine", "- Dissolve 3-nitropyridine in a mixture of hydrogen gas and palladium on carbon catalyst", "- Heat the mixture to 60°C under pressure for several hours", "- Filter the mixture to remove the catalyst and evaporate the solvent", "- Dissolve the residue in dilute sodium hydroxide solution", "- Acidify the solution with dilute hydrochloric acid to obtain 3-aminopyridine", "Step 3: Addition of Hydroxyl Group", "- Dissolve 3-aminopyridine in dilute sodium hydroxide solution", "- Add hydrogen peroxide slowly to the solution while stirring", "- Heat the mixture to 60-70°C for several hours", "- Cool the mixture and acidify it with dilute hydrochloric acid", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 2-Hydroxy-3-nitropyridine" ] } | |

Numéro CAS |

137280-55-8 |

Formule moléculaire |

C5H4N2O3 |

Poids moléculaire |

140.10 g/mol |

Nom IUPAC |

3-nitro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H |

Clé InChI |

JKNMOMXKEVXBKT-UHFFFAOYSA-N |

SMILES |

C1=CNC(=O)C(=C1)[N+](=O)[O-] |

SMILES canonique |

C1=CC(C(=O)N=C1)[N+](=O)[O-] |

| 6332-56-5 | |

Pictogrammes |

Irritant |

Synonymes |

2-H-3-NPy 2-hydroxy-3-nitropyridine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

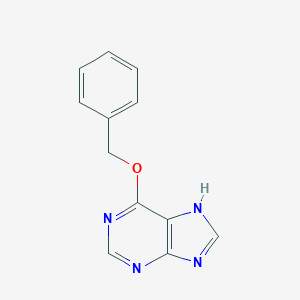

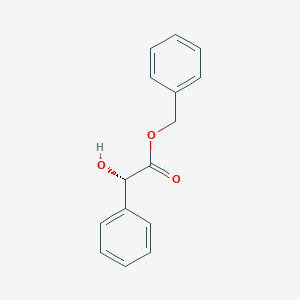

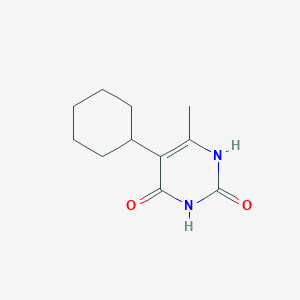

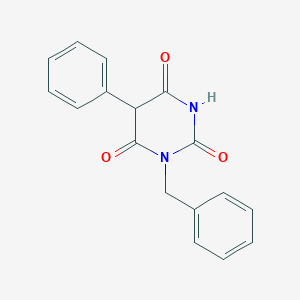

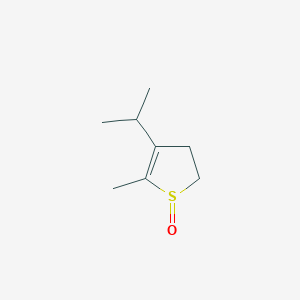

Feasible Synthetic Routes

Q1: What are the key structural features of 2-hydroxy-3-nitropyridine and how is it typically characterized?

A: this compound (C5H4N2O3) is an organic compound with a molecular weight of 140.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at position 2 and a nitro group at position 3. [] Structural characterization commonly involves techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide valuable information about the vibrational frequencies of the molecule's bonds, allowing researchers to confirm its structure and study its properties. [] Additionally, X-ray diffraction analysis has been used to determine the crystal structure of its derivative, 3,5-dinitro-2-pyridone. []

Q2: How does the structure of this compound lend itself to tautomerization, and what implications does this have for its use in assays?

A: The presence of both a hydroxyl group and a ring nitrogen in this compound allows it to exist in two tautomeric forms: the enol form (this compound) and the keto form (3-nitro-2(1H)-pyridone). [] This tautomerization is particularly useful in the development of continuous spectrophotometric assays for glycosidases. When this compound is linked to a sugar to form a glycoside, enzymatic cleavage releases the free compound. The free this compound quickly tautomerizes to 3-nitro-2(1H)-pyridone, causing a significant shift in absorbance (approximately 60 nm) detectable even in acidic environments. This allows for real-time monitoring of the enzymatic reaction. []

Q3: Can you describe the photochemical behavior of this compound observed in matrix isolation studies?

A: Matrix isolation studies employing infrared spectroscopy have revealed intriguing photochemical properties of this compound. [] Upon UV and visible light irradiation (λ>350 nm), the compound, initially present in its enol form, undergoes isomerization to its keto form. Interestingly, a transient species corresponding to a syn-enol intermediate was detected during irradiation. When irradiation ceased, the syn-enol reverted entirely back to the original anti-enol form. This reversible process, not observed in deuterated analogues, suggests a hydrogen-atom tunneling mechanism for the syn-to-anti isomerization. Furthermore, exposing the compound to UV irradiation at a specific wavelength (λ=365+/-10 nm) without visible light resulted in the formation of an aci-nitro form. []

Q4: How has this compound been utilized in the synthesis of phosphorus ylides?

A: this compound plays a crucial role as a reactant in the synthesis of stable phosphorus ylides. Reacting triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of this compound leads to the formation of these ylides. [] The resulting ylides may exhibit geometrical isomerism due to restricted rotation around specific carbon-carbon double bonds, a consequence of conjugation with the ylide moiety. The stability and conformation of the resulting Z- or E-isomers can be further investigated using theoretical calculations. []

Q5: What are the applications of this compound in the context of energetic materials?

A: Derivatives of this compound, particularly 2-hydroxyl-3,5-dinitropyridine, have garnered significant attention for their potential applications as energetic materials. [] Notably, 2-hydroxyl-3,5-dinitropyridine and its metal complexes exhibit desirable characteristics such as a high explosion temperature and low sensitivity. These properties make them suitable candidates for use as energetic catalysts in solid propellants, allowing for the fine-tuning and enhancement of propellant performance. []

Q6: Are there computational chemistry methods that have been applied to study this compound and its derivatives?

A: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have proven invaluable in understanding the properties and behavior of this compound. These calculations provide insights into various aspects, including the dynamics of hydrogen-atom migrations between different isomers. [] Moreover, DFT studies combined with spectroscopic data have been used to assign vibrational frequencies and elucidate the molecule's vibrational modes. [] This type of analysis is crucial for predicting how the molecule will interact with light and other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.